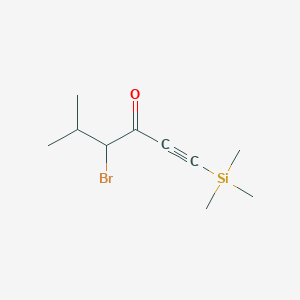
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Übersicht
Beschreibung
“4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one” is a chemical compound with the CAS Number: 1461715-58-1 . It has a molecular weight of 261.23 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one and its derivatives have been extensively utilized in the synthesis of complex molecules due to their unique reactivity and structural properties. For instance, 5-Methyl-2-trimethylsilyl-pyridine, a derivative, has been synthesized via the “in situ” Grignard reaction, highlighting the role of trimethylsilyl groups in facilitating novel synthesis pathways (Riedmiller et al., 1999).
Photochemistry and Cycloadditions
The compound and its related structures play a pivotal role in photochemical studies and cycloaddition reactions. Schultz and Lockwood (2000) explored the photochemical reactivity of 3-trimethylsilyl-2,5-cyclohexadienones, demonstrating the influence of trimethylsilyl groups on photochemical behavior. Their research provided valuable insights into the regiospecific photorearrangements of these compounds, advancing our understanding of such complex processes (Schultz & Lockwood, 2000).
Chemical Reactivity and Synthesis of Novel Compounds
Research by Kireev et al. (1991) illustrated the reactivity of dicobalt hexacarbonyl complexes with derivatives of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one, leading to the formation of novel cycloaddition compounds. This study shed light on the unique reactivity of these compounds and their potential in synthesizing new chemical structures (Kireev et al., 1991).
Diastereoselective Syntheses and Catalysis
The compound's derivatives have been instrumental in diastereoselective syntheses. For instance, research by Andreini et al. (1989) focused on the Pd-catalyzed diastereoselective synthesis of various (E)-1-trimethylsilyl-alkenes and related compounds, showcasing the potential of these compounds in precise and controlled chemical synthesis processes (Andreini et al., 1989).
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-1-trimethylsilylhex-1-yn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMQOXPNXBFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C#C[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)
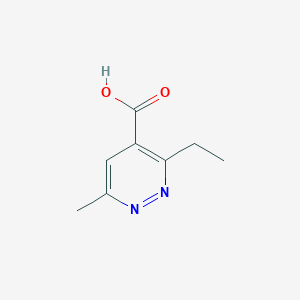
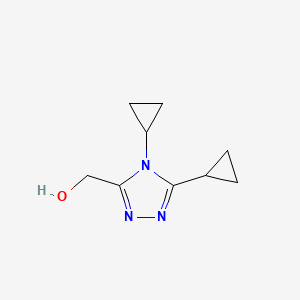
![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
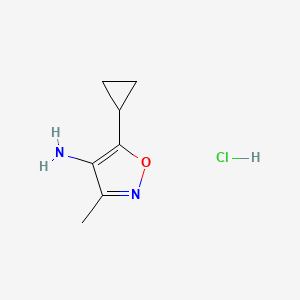
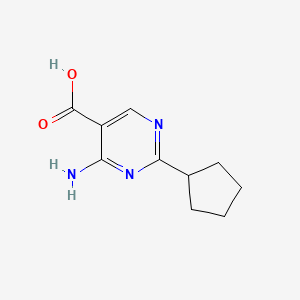
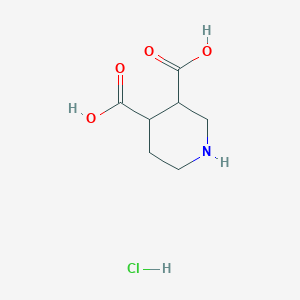
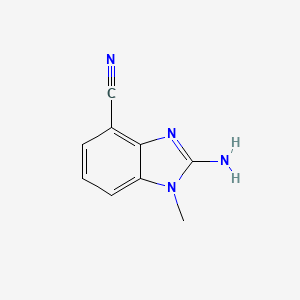

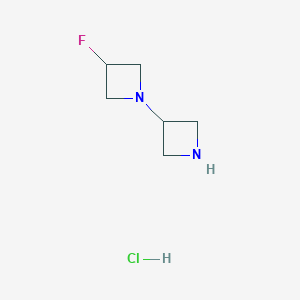



![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)